molecular formula C21H21N3O5 B2395100 2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 932359-40-5

2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

Cat. No. B2395100
CAS RN: 932359-40-5
M. Wt: 395.415
InChI Key: GKMGOLDASARPPN-UHFFFAOYSA-N
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Description

The compound “2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via a Schiff bases reduction route . The reduction was carried out using sodium borohydride (NaBH4), a powerful reducing agent known for its selectivity .


Molecular Structure Analysis

The molecular structure analysis of similar compounds shows that they consist of asymmetric units in orthorhombic and monoclinic crystal systems . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .

Scientific Research Applications

Structural and Interaction Studies

Research on quinoline derivatives demonstrates their significance in structural and molecular interaction studies. For example, quinoline-based amides have been investigated for their spatial orientations and interactions with anions, showcasing the importance of these compounds in understanding molecular geometry and assembly mechanisms. These studies reveal that the amide derivatives can adopt specific spatial configurations facilitating the formation of complex structures through weak interactions, such as C–H⋯π and C–H⋯O bonds, leading to the development of materials with channel-like structures or specific geometries (Kalita, Baruah, 2010).

Chemosensors

The development of chemosensors utilizing quinoline moieties underscores their potential in environmental and biological monitoring. A study highlighted the synthesis of a quinoline-based "off–on fluorescence type" chemosensor for Zn2+ detection. This chemosensor, featuring quinoline as the fluorophore, exhibited remarkable fluorescence enhancement upon Zn2+ binding in aqueous solutions. Its high sensitivity and reversibility make it a promising tool for monitoring Zn2+ concentrations in living cells and environmental samples, demonstrating the adaptability of quinoline derivatives in the design of sensitive and selective sensing devices (Park et al., 2015).

Antimicrobial and Antitubercular Agents

Quinoline derivatives have also been explored for their antimicrobial properties. Research into 2-(quinolin-4-yloxy)acetamides has identified them as potent in vitro inhibitors against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. These studies have led to the identification of compounds with minimum inhibitory concentration (MIC) values in the submicromolar range, highlighting their potential as novel antitubercular agents. Such compounds have shown activity comparable to established drugs like rifampin and isoniazid in macrophage models of Mtb infection, offering promising avenues for tuberculosis treatment (Pissinate et al., 2016).

properties

IUPAC Name

2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-27-16-4-2-15(3-5-16)23-11-14-8-13-9-18-19(29-7-6-28-18)10-17(13)24(21(14)26)12-20(22)25/h2-5,8-10,23H,6-7,11-12H2,1H3,(H2,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMGOLDASARPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)N)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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